5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring substituted with a bromine atom
Mechanism of Action
Target of Action
The primary target of the compound 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22Similar compounds have been found to interact with the sars-cov-2 3cl protease . This protease plays a crucial role in the life cycle of the virus, making it a potential target for therapeutic intervention .
Mode of Action
The exact mode of action of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22It is suggested that similar compounds may inhibit the sars-cov-2 3cl protease . This inhibition could potentially prevent the virus from replicating, thus halting the progression of the disease .
Biochemical Pathways
The specific biochemical pathways affected by 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22The inhibition of the sars-cov-2 3cl protease would likely disrupt the viral replication process . This disruption could lead to a decrease in viral load and potentially alleviate the symptoms of the disease .
Result of Action
The molecular and cellular effects of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[22If the compound does indeed inhibit the sars-cov-2 3cl protease, it could potentially prevent the virus from replicating . This could lead to a decrease in viral load, potentially alleviating the symptoms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane typically involves a multi-step processThe bicyclic structure can be formed using a Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing complex ring systems .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiophene ring can be replaced by other substituents through electrophilic substitution reactions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the bromine atom.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromine atom .
Scientific Research Applications
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The thiophene ring is known for its electronic properties, making this compound useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-bromothiophene and 3-bromothiophene share structural similarities with 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane.
Bicyclic Compounds: Other bicyclic compounds, such as camphor and bornanesultam, also feature a [2.2.1] bicyclic core.
Uniqueness
The uniqueness of this compound lies in its combination of a brominated thiophene ring with a bicyclic structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRPJQKIWBBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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